2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol
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Overview
Description
2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of dipentylamine with formaldehyde and a suitable diol. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to promote the formation of the desired product.
Solvents: Common organic solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may produce ethers or esters.
Scientific Research Applications
2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Influencing biochemical pathways related to inflammation, cell growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-2-(hydroxymethyl)propane-1,3-diol
- 2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol
- 2-(Dibutylamino)-2-(hydroxymethyl)propane-1,3-diol
Uniqueness
2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific alkyl chain length and the presence of both amino and hydroxyl groups. This combination of structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
61206-64-2 |
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Molecular Formula |
C14H31NO3 |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
2-(dipentylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C14H31NO3/c1-3-5-7-9-15(10-8-6-4-2)14(11-16,12-17)13-18/h16-18H,3-13H2,1-2H3 |
InChI Key |
ALZBELOYRYTVJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(CO)(CO)CO |
Origin of Product |
United States |
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